N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Overview
Description
N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of the fluorobenzyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the ethyl group attached to the benzimidazole core using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The fluorobenzyl group enhances the binding affinity and specificity of the compound, contributing to its pharmacological efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Uniqueness
N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct pharmacological properties. This fluorine substitution enhances the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-12(20-13(2)23)18-21-16-9-5-6-10-17(16)22(18)11-14-7-3-4-8-15(14)19/h3-10,12H,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUWRVPMHKRLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.